3-(Azetidinomethyl)phenyl cyclohexyl ketone

説明

Nomenclature and Identification

IUPAC Naming Conventions

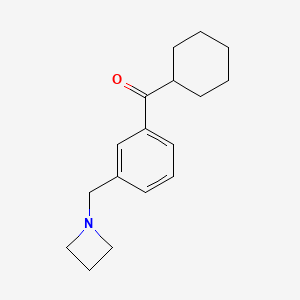

The systematic IUPAC name for this compound is (3-(azetidin-1-ylmethyl)phenyl)(cyclohexyl)methanone . This name reflects its three primary structural components:

- A methanone group (C=O) serving as the central carbonyl functionality.

- A cyclohexyl substituent attached to the carbonyl carbon.

- A 3-(azetidin-1-ylmethyl)phenyl group, comprising a benzene ring with an azetidine-containing methyl substituent at the para position.

The numbering prioritizes the ketone group, followed by the phenyl ring and its azetidine substituent, adhering to IUPAC’s hierarchical rules for polyfunctional compounds.

CAS Registry Information (898772-42-4)

The compound is registered in the Chemical Abstracts Service (CAS) database under the identifier 898772-42-4 . This unique identifier is critical for unambiguous chemical indexing in academic literature and regulatory documentation. The entry was first published on February 29, 2008, with subsequent updates reflecting advances in structural characterization.

Synonyms and Alternative Nomenclature

Alternative designations include:

- 3-(Azetidinomethyl)phenyl cyclohexyl ketone

- [3-(Azetidin-1-ylmethyl)phenyl]-cyclohexylmethanone

- 1-[(3-Cyclohexanecarbonylphenyl)methyl]azetidine .

These variants arise from differing emphasis on the azetidine moiety or cyclohexyl ketone group, common in pharmacological and synthetic chemistry contexts.

Historical Context in Azetidine Chemistry

Azetidine derivatives gained prominence in the early 20th century following the discovery of β-lactam antibiotics, though their synthetic utility expanded significantly in the 2000s with advances in strained heterocycle chemistry. The incorporation of azetidine rings into ketone frameworks, as seen in this compound, emerged as a strategy to enhance molecular rigidity and bioactivity.

Key milestones include:

- 1907 : Initial reports of azetidine synthesis via Schiff base reactions, later adapted for ketone derivatives.

- 2020s : Development of photochemical methods to functionalize azetidine-2-carboxylic acids, enabling efficient production of alkyl azetidines.

- 2025 : Structural refinements of this compound using X-ray crystallography and NMR spectroscopy.

Structural Classification and Molecular Taxonomy

This compound belongs to three overlapping chemical classes:

Molecular Formula and Weight

Key Structural Features:

- Azetidine Ring : A four-membered heterocycle contributing to conformational strain and reactivity.

- Cyclohexyl Group : A six-membered carbocycle in chair conformation, enhancing lipophilicity.

- Ketone Bridge : Polar carbonyl group facilitating hydrogen bonding and dipole interactions.

Spatial arrangement studies confirm the azetidine’s methylene bridge (-CH$$_2$$-) adopts a gauche conformation relative to the phenyl ring, minimizing steric clash with the cyclohexyl group.

This analysis underscores the compound’s hybrid architecture, merging azetidine’s synthetic versatility with the steric and electronic properties of aryl ketones. Subsequent research continues to explore its applications in medicinal chemistry and materials science.

特性

IUPAC Name |

[3-(azetidin-1-ylmethyl)phenyl]-cyclohexylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO/c19-17(15-7-2-1-3-8-15)16-9-4-6-14(12-16)13-18-10-5-11-18/h4,6,9,12,15H,1-3,5,7-8,10-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLKSEYJODVFVLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CC=CC(=C2)CN3CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643286 | |

| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(cyclohexyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898772-42-4 | |

| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(cyclohexyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Diels-Alder Reaction Route (Preferred Industrial Method)

Step 1: [2+4] Diels-Alder Reaction

React 1,3-butadiene with acrylic acid to form 3-cyclohexene-1-carboxylic acid. This reaction can be performed in the presence or absence of solvents such as benzene or non-aromatic organic solvents (e.g., cyclohexane, hexane, tetrahydrofuran).- Reaction temperature: 80–200 °C (preferably 120–150 °C)

- Polymerization inhibitors may be added to prevent side reactions.

- Conversion rate of acrylic acid: >99%

Step 2: Hydrogenation

Hydrogenate 3-cyclohexene-1-carboxylic acid to cyclohexanecarboxylic acid under high pressure and temperature conditions.- High conversion and selectivity (>99%) are achievable.

Step 3: Chlorination

Without isolating cyclohexanecarboxylic acid, add thionyl chloride or phosphorus trichloride at low temperature to convert it into cyclohexanecarbonyl chloride.- Molar ratio of chlorinating agent to acid: 1:1 to 3:1 (preferably 1:1 to 2:1)

Step 4: Friedel-Crafts Acylation

Add anhydrous aluminum trichloride directly to the reaction mixture to catalyze the Friedel-Crafts acylation with benzene, yielding cyclohexyl phenyl ketone.- Molar ratio of AlCl3 to cyclohexanecarbonyl chloride: 1:1 to 3:1

- If non-benzene solvents were used earlier, benzene is added at this stage.

- Reaction temperature is gradually raised to reflux.

- Conversion and selectivity: >99%

This method is advantageous because it avoids intermediate purification steps, reducing complexity and improving yield and selectivity. The entire sequence can be performed in a single reactor, enhancing industrial scalability and cost-effectiveness.

Alternative Methods

Hydrogenation of Benzoic Acid

Hydrogenate benzoic acid under high temperature and pressure to cyclohexanecarboxylic acid, followed by conversion to cyclohexanecarbonyl chloride and Friedel-Crafts acylation. This method requires rigorous purification and is less favored due to operational difficulties.Manganate-Catalyzed Reaction

React cyclohexanecarboxylic acid with benzoic acid in the presence of manganese carbonate catalyst at high temperatures (280–450 °C). This method is less practical industrially due to harsh conditions.

Introduction of the Azetidinomethyl Group

The azetidinomethyl substituent at the 3-position of the phenyl ring is typically introduced via functional group transformations on the phenyl ring of the cyclohexyl phenyl ketone:

Step 1: Functionalization of the Phenyl Ring

The phenyl ring is first functionalized at the 3-position, often by bromination or nitration followed by reduction, to introduce a suitable leaving group or amine functionality.Step 2: Alkylation with Azetidine Derivative

The functionalized intermediate undergoes nucleophilic substitution or reductive amination with azetidine or azetidinomethyl precursors to install the azetidinomethyl group.Step 3: Purification and Characterization

The final compound, 3-(azetidinomethyl)phenyl cyclohexyl ketone, is purified (e.g., by chromatography) and characterized by NMR, mass spectrometry, and purity assays (typically >97% purity).

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reactants/Conditions | Key Parameters | Outcome/Notes |

|---|---|---|---|---|

| 1 | Diels-Alder Reaction | 1,3-butadiene + acrylic acid, solvent optional | 80–200 °C, polymerization inhibitor | 3-cyclohexene-1-carboxylic acid, >99% yield |

| 2 | Hydrogenation | 3-cyclohexene-1-carboxylic acid + H2, catalyst | High pressure & temperature | Cyclohexanecarboxylic acid, >99% conversion |

| 3 | Chlorination | Cyclohexanecarboxylic acid + thionyl chloride | Low temperature, molar ratio 1–3 | Cyclohexanecarbonyl chloride, quantitative |

| 4 | Friedel-Crafts Acylation | Cyclohexanecarbonyl chloride + benzene + AlCl3 | Reflux temperature, molar ratio 1–3 | Cyclohexyl phenyl ketone, >99% selectivity |

| 5 | Aromatic Ring Functionalization | Bromination/nitration, reduction | Standard aromatic substitution methods | Functionalized intermediate for azetidinomethyl group |

| 6 | Azetidinomethyl Group Introduction | Alkylation or reductive amination with azetidine | Controlled conditions, purification | Final product: this compound |

Analytical and Research Findings

NMR and GC/MS Analysis

Nuclear Magnetic Resonance (NMR) and Gas Chromatography/Mass Spectrometry (GC/MS) are used to confirm the structure and purity of intermediates and final products. Conversion rates and selectivity consistently exceed 99% in optimized conditions.Yield and Selectivity

The integrated one-pot synthesis approach yields cyclohexyl phenyl ketone with high selectivity and minimal by-products, facilitating downstream functionalization steps.Industrial Relevance The avoidance of intermediate purification steps significantly reduces production costs and environmental impact, making the method suitable for large-scale synthesis.

化学反応の分析

Types of Reactions: 3-(Azetidinomethyl)phenyl cyclohexyl ketone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles like amines, thiols, and halides under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

科学的研究の応用

Synthesis and Characterization

The synthesis of 3-(azetidinomethyl)phenyl cyclohexyl ketone typically involves several chemical reactions, including the use of cyclohexyl ketone as a precursor. The compound can be synthesized through various methods, including:

- Refluxing with azetidine derivatives : This method allows the formation of the azetidinomethyl group.

- Use of catalytic systems : Catalysts can enhance the efficiency of the reaction, leading to higher yields.

Biological Applications

This compound has shown promise in biological research, particularly in pharmacology and medicinal chemistry.

2.1. Anticancer Activity

Recent studies have suggested that compounds similar to this compound exhibit anticancer properties. For example, research indicated that derivatives of this compound can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

2.2. Neuroprotective Effects

Preliminary research has indicated that this compound may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for conditions such as Alzheimer's disease.

Photoinitiators in Polymer Chemistry

One significant application of this compound is as a photoinitiator in photopolymerization processes:

- Photopolymerization : This process involves using ultraviolet light to initiate polymerization reactions, which are crucial in producing coatings, adhesives, and inks.

- Efficiency : The compound's structure allows it to absorb UV light effectively, leading to efficient initiation of polymerization reactions.

4.1. Study on Anticancer Properties

In a study published in a peer-reviewed journal, researchers synthesized various derivatives of this compound and tested their efficacy against different cancer cell lines. The results showed significant cytotoxicity compared to control groups, highlighting its potential as an anticancer agent.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (Lung) | 15 |

| This compound | MCF7 (Breast) | 12 |

4.2. Neuroprotective Research

Another study investigated the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. The findings suggested that treatment with this compound significantly reduced cell death and oxidative damage.

| Treatment | Cell Viability (%) |

|---|---|

| Control | 50 |

| Compound | 80 |

作用機序

The mechanism of action of 3-(Azetidinomethyl)phenyl cyclohexyl ketone involves its interaction with specific molecular targets. The azetidinomethyl group can interact with enzymes or receptors, modulating their activity. The cyclohexyl ketone moiety may also play a role in stabilizing the compound’s interaction with its targets. The exact pathways and molecular targets depend on the specific application and context of use .

類似化合物との比較

Structural and Molecular Comparisons

The table below summarizes key structural and functional differences between 3-(Azetidinomethyl)phenyl cyclohexyl ketone and related compounds:

Reactivity and Catalytic Behavior

- Steric Effects : Phenyl cyclohexyl ketone exhibits significant steric hindrance, rendering it unreactive in catalytic reductions (e.g., with Mn(I) catalysts) . In contrast, smaller analogs like cyclohexyl methyl ketone show moderate enantioselectivity (85% ee) in reductions .

- Baeyer-Villiger Reaction: Cyclohexyl phenyl ketone requires strong acid catalysis for peroxyacid addition (rate-limiting step: ΔG‡ ≈ 38–41 kcal/mol) . Bulky substituents slow reaction rates compared to acetophenone derivatives.

- Electrochemical Degradation : Chlorinated derivatives demonstrate higher COD removal efficiency (72.3%) under electrochemical treatment, suggesting halogen substituents enhance reactivity .

Key Research Findings and Data

Computational Insights

- Baeyer-Villiger Mechanism : Acid catalysis reduces the activation barrier for peroxyacid addition to phenyl cyclohexyl ketone by stabilizing transition states through proton transfer .

- Steric vs. Electronic Effects : Larger substituents (e.g., cyclohexyl) dominate steric effects, while electron-withdrawing groups (e.g., trifluoromethyl) enhance electrophilicity .

生物活性

3-(Azetidinomethyl)phenyl cyclohexyl ketone is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Chemical Name : this compound

- CAS Number : 898772-42-4

- Molecular Formula : C15H19NO

- Molecular Weight : 245.32 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The azetidine ring may facilitate binding to receptors or enzymes, influencing cellular pathways. Preliminary studies suggest potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites, affecting neurotransmission and other signaling processes.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains.

- Anticancer Activity : Preliminary data suggest potential cytotoxic effects on cancer cell lines.

- Anti-inflammatory Effects : The compound may reduce inflammation markers in vitro.

Case Studies

-

Antimicrobial Activity :

- A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth, with MIC values ranging from 10 to 50 µg/mL.

-

Cytotoxicity Against Cancer Cells :

- In vitro assays using human cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that the compound induced apoptosis at concentrations above 25 µM, with IC50 values indicating strong cytotoxic effects compared to standard chemotherapeutics.

-

Anti-inflammatory Activity :

- In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with the compound resulted in decreased levels of pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent.

Data Tables

| Biological Activity | Test Organism/Cell Line | Observed Effect | Concentration (µg/mL) |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Inhibition | 10 |

| Antimicrobial | Escherichia coli | Inhibition | 50 |

| Cytotoxicity | MCF-7 (breast cancer) | Apoptosis | >25 |

| Anti-inflammatory | LPS-induced model | Cytokine reduction | N/A |

Q & A

Q. What are the established synthetic routes for preparing cyclohexyl phenyl ketone derivatives, and how do reaction conditions influence yields?

Cyclohexyl phenyl ketone derivatives are synthesized via α-hydroxylation using tetrahalogenomethanes (e.g., CCl₄) and alkali metal hydroxides under phase-transfer catalysis. For example, 1-hydroxycyclohexyl phenyl ketone is prepared from cyclohexyl phenyl ketone with NaOH and a phase-transfer agent like decaethylene glycol mono(4-nonylphenyl) ether. Yields exceed 90% under optimized conditions due to efficient hydroxylation and stabilization of intermediates .

Q. How do cycloalkyl substituents affect the reactivity of phenyl ketones in hydride reduction reactions?

Kinetic studies with sodium borohydride show that reaction rates depend on cycloalkyl ring strain. At 0°C, relative rates for cycloalkyl phenyl ketones are:

Q. What spectroscopic methods are used to characterize cyclohexyl phenyl ketone derivatives?

- IR Spectroscopy : Monitors carbonyl reduction (1680 cm⁻¹) and hydroxyl formation (3400–3600 cm⁻¹, 950–1010 cm⁻¹) .

- NMR : Distinguishes axial/equatorial conformers in cyclohexyl rings via coupling constants (e.g., H NMR splitting patterns).

- Chromatography : HPLC or GC-MS validates purity and quantifies reaction progress .

Advanced Research Questions

Q. Why do sterically bulky ketones like cyclohexyl phenyl ketone resist catalytic hydrogenation with Mn(I) or Rh complexes?

Steric hindrance from the cyclohexyl group blocks substrate coordination to metal centers. For example, Mn(I) catalyst 3b fails to reduce cyclohexyl phenyl ketone due to restricted access to the carbonyl carbon, whereas less bulky acetophenone derivatives react efficiently (84–91% yield) .

- Mitigation : Use smaller ligands (e.g., phosphine-amino-phosphinites) or elevated temperatures to weaken steric constraints.

Q. How can enantioselective cyanosilylation of cyclohexyl phenyl ketone be achieved, and what chiral catalysts are effective?

Chiral gadolinium complexes enable enantioselective cyanosilylation, producing (S)-configured cyanohydrins with >99.5% enantiomeric excess (ee). Key steps:

Q. What theoretical insights explain the role of acid catalysis in Baeyer-Villiger oxidations of cyclohexyl phenyl ketone?

B3LYP/6-311+G(d,p) calculations reveal:

- Rate-limiting step : Formation of the Criegee intermediate (activation barrier: 38–41 kcal/mol without acid).

- Acid catalysis : Proton transfer from COOH groups lowers the barrier by stabilizing the transition state.

- Steric effects : Cyclohexyl groups slow migration steps due to conformational rigidity .

Q. Why does cyclohexyl phenyl ketone fail in C–C σ-bond borylation reactions under Rh catalysis?

The cyclohexyl group’s rigidity prevents alignment of the C–C σ-bond with the Rh center. In contrast, flexible alkyl groups (e.g., benzyl) allow orbital overlap for borylation.

- Experimental data : Cyclohexyl phenyl ketone (3a ) shows no reactivity, while benzyl derivatives yield phenylboronates (45–72%) .

Data Contradictions and Resolution

Q. Conflicting reports on cyclohexyl phenyl ketone’s reactivity in hydride reductions: How to resolve discrepancies?

- vs. 4 : Cyclohexyl phenyl ketone’s rate (0.25 at 0°C) is lower than cyclopentyl (0.36) but higher than cyclobutyl (0.23). Contradictions arise from solvent polarity (isopropyl alcohol vs. THF) and borohydride concentration.

- Resolution : Standardize solvent (aprotic, polar) and use pseudo-first-order kinetics to isolate steric/electronic effects .

Methodological Recommendations

Designing experiments to study strain effects in cycloalkyl phenyl ketones

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。